molecular formula C24H25N3O4S B3545019 N~1~-[4-(acetylamino)phenyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-[4-(acetylamino)phenyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B3545019
M. Wt: 451.5 g/mol
InChI Key: JWATVEDRLHVCDZ-UHFFFAOYSA-N
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Description

The compound “N~1~-[4-(acetylamino)phenyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide” is a complex organic molecule. It contains several functional groups, including an acetylamino group, a phenyl group, a dimethylphenyl group, and a phenylsulfonyl group. These groups are attached to a central glycinamide moiety .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple aromatic rings (phenyl groups) could result in a planar or near-planar structure. The electron-withdrawing sulfonyl group could have an impact on the electronic distribution within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the acetylamino group could potentially undergo hydrolysis, and the phenylsulfonyl group might participate in substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups could make the compound soluble in polar solvents .

Mechanism of Action

Without specific context (such as the compound’s use in a biological system or a chemical reaction), it’s challenging to predict the mechanism of action of this compound .

Safety and Hazards

Without specific safety data, it’s difficult to comment on the potential hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include investigating its reactivity, studying its behavior in biological systems, or exploring its potential use in materials science .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[N-(benzenesulfonyl)-2,3-dimethylanilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S/c1-17-8-7-11-23(18(17)2)27(32(30,31)22-9-5-4-6-10-22)16-24(29)26-21-14-12-20(13-15-21)25-19(3)28/h4-15H,16H2,1-3H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWATVEDRLHVCDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N(CC(=O)NC2=CC=C(C=C2)NC(=O)C)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-[4-(acetylamino)phenyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
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N~1~-[4-(acetylamino)phenyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
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N~1~-[4-(acetylamino)phenyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
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N~1~-[4-(acetylamino)phenyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
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N~1~-[4-(acetylamino)phenyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
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N~1~-[4-(acetylamino)phenyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

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